1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Medicinal Chemistry Structure-Activity Relationship Thiophene Urea

1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a synthetic, small-molecule urea derivative with the molecular formula C18H16ClN3OS and a molecular weight of 357.9 g/mol. Its structure features a central urea moiety linking a 4-chlorobenzyl group to a (2-(thiophen-2-yl)pyridin-3-yl)methyl substituent, a scaffold commonly explored in medicinal chemistry for kinase inhibition and other biological targets.

Molecular Formula C18H16ClN3OS
Molecular Weight 357.86
CAS No. 2034435-19-1
Cat. No. B2927281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea
CAS2034435-19-1
Molecular FormulaC18H16ClN3OS
Molecular Weight357.86
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H16ClN3OS/c19-15-7-5-13(6-8-15)11-21-18(23)22-12-14-3-1-9-20-17(14)16-4-2-10-24-16/h1-10H,11-12H2,(H2,21,22,23)
InChIKeyBTKBVNKLJOQZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea (CAS 2034435-19-1): Chemical Identity and Baseline Characteristics


1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a synthetic, small-molecule urea derivative with the molecular formula C18H16ClN3OS and a molecular weight of 357.9 g/mol . Its structure features a central urea moiety linking a 4-chlorobenzyl group to a (2-(thiophen-2-yl)pyridin-3-yl)methyl substituent, a scaffold commonly explored in medicinal chemistry for kinase inhibition and other biological targets [1]. The compound is primarily distributed as a research chemical with a typical purity of 95% .

Why Generic Substitution is Not Possible for 1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea


Generic substitution among aryl-urea derivatives is not feasible due to the profound impact of subtle structural modifications on biological activity. Even minor changes, such as the position of the thiophene attachment or the substitution pattern on the pyridine ring, can drastically alter target binding affinity and selectivity [1]. For instance, the isomeric compound 1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea (CAS 2034596-27-3) shares an identical molecular formula but differs in the thiophene connectivity, a change known to affect molecular conformation and pharmacophore presentation . Without direct comparative data, any two compounds within this class cannot be assumed to be functionally interchangeable, making precise structural specification critical for research reproducibility.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea


Structural Differentiation from the Thiophen-3-yl Isomer

The target compound features a thiophen-2-yl substituent on the pyridine ring, distinguishing it from the closely related analog 1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea (CAS 2034596-27-3) which has a thiophen-3-yl group . This positional isomerism is known in the thiophene urea class to modulate both electronic distribution and steric bulk around the urea pharmacophore, leading to differential kinase selectivity profiles [1]. No direct head-to-head biochemical assay data comparing these two specific compounds is available in the public domain.

Medicinal Chemistry Structure-Activity Relationship Thiophene Urea

Regioisomeric Distinction from Pyridin-4-yl Analog

The compound's pyridin-3-yl methyl attachment differentiates it from the regioisomer 1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea (CAS 1903405-06-0), which bears the methylene linker at the pyridine 4-position . In related urea-based kinase inhibitors, the position of the linker on the pyridine ring critically influences the dihedral angle between the urea core and the heterocycle, impacting the compound's ability to occupy the kinase hinge region [1]. No direct comparative potency data for these two regioisomers is publicly available.

Medicinal Chemistry Regioisomerism Kinase Inhibitor Design

Class-Level Selectivity for S6 Kinase Over Other Kinases

The thiophene urea chemotype, to which the target compound belongs, has been optimized to achieve excellent selectivity for S6K (p70 S6 kinase-1) over a broad panel of kinases [1]. In the published class exemplar, a related thiophene urea inhibitor demonstrated high selectivity when profiled against 43 diverse kinases, a property attributed to the unique binding mode of the thiophene-pyridine-urea scaffold [1]. The specific selectivity profile of 1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea has not been individually reported.

S6K1 Kinase Selectivity Thiophene Urea

Absence of CYP2C9 Inhibition Liability (Class-Level Observation)

A known liability of some urea-containing compounds is potent inhibition of the cytochrome P450 isoform CYP2C9, which can lead to drug-drug interaction risks [1]. Research on related NAMPT inhibitors has shown that the CYP2C9 inhibitory activity can be successfully removed through structural modification while maintaining target potency [1]. The target compound contains a similar urea core; however, no published CYP2C9 inhibition data exists for this specific molecule, making it impossible to confirm whether it carries this class-associated liability.

Drug Metabolism CYP2C9 Inhibition Urea Derivatives

Validated Application Scenarios for 1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea Based on Current Evidence


Chemical Probe for S6 Kinase 1 (S6K1) Target Engagement Studies

Based on its thiophene urea scaffold, the compound may serve as a chemical probe for S6K1, a kinase implicated in obesity and insulin resistance . Researchers can use this compound as a tool to investigate S6K-dependent signaling pathways, provided its potency and selectivity are first experimentally confirmed in their specific assay system. It is not a validated probe and requires characterization.

Starting Point for Structure-Activity Relationship (SAR) Exploration

The compound is a valuable starting point for medicinal chemistry programs focused on urea-based kinase inhibitors. Its distinct structural features, including the thiophen-2-yl and 4-chlorobenzyl substituents, provide a unique vector for SAR exploration around the urea pharmacophore .

Negative Control for CYP2C9 Inhibition Assays

Given the potential CYP2C9 inhibition risk in this chemical class , the compound could be used as a test article in CYP2C9 inhibition assays to screen for this liability, helping to differentiate it from other in-class molecules with known CYP2C9 profiles.

Reference Standard for Analytical Method Development

With a defined purity (typically 95% ), the compound can be used as a reference standard for HPLC-MS method development and validation in bioanalytical studies, supporting the quantification of structurally related urea derivatives. This is a non-biological application derived directly from analytical specifications.

Quote Request

Request a Quote for 1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.